1-Benzyl-4-(phenylamino)piperidine-4-methanol
Description
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Properties
IUPAC Name |
(4-anilino-1-benzylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c22-16-19(20-18-9-5-2-6-10-18)11-13-21(14-12-19)15-17-7-3-1-4-8-17/h1-10,20,22H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOYUGZUPNQZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)NC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10209961 | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61086-04-2 | |
| Record name | 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086042 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VXK3E458E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-Benzyl-4-(phenylamino)piperidine-4-methanol. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide based on the analysis of structurally related compounds. It is designed to assist researchers and drug development professionals in the identification, characterization, and quality control of this and similar molecules. The guide covers predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed methodologies for data acquisition.
Introduction
1-Benzyl-4-(phenylamino)piperidine-4-methanol is a complex organic molecule with potential applications in medicinal chemistry and drug development. Its structure combines a benzyl group, a piperidine ring, a phenylamino group, and a methanol substituent, presenting a unique set of physicochemical properties. Accurate structural elucidation and confirmation are paramount for any further investigation into its biological activity and for ensuring its purity and stability. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a comprehensive overview of the predicted spectroscopic signature of this molecule.
The synthesis of related compounds has been documented, often involving precursors like N-benzyl-4-piperidone[1][2][3]. The addition of a phenylamino and a methanol group at the 4-position of the piperidine ring significantly influences the molecule's electronic and steric environment, which will be reflected in its spectroscopic data.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for 1-Benzyl-4-(phenylamino)piperidine-4-methanol. These predictions are based on the analysis of spectroscopic data from structurally similar compounds found in the literature and chemical databases[4][5][6][7][8][9][10][11].
Molecular Structure
Figure 1: Molecular structure of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | Multiplet | 5H | Aromatic protons (Benzyl group) |
| ~6.60-7.20 | Multiplet | 5H | Aromatic protons (Phenylamino group) |
| ~3.50 | Singlet | 2H | -CH₂- (Benzyl) |
| ~3.60 | Singlet | 2H | -CH₂- (Methanol) |
| ~2.20-2.80 | Multiplet | 8H | -CH₂- (Piperidine ring) |
| ~4.00 | Singlet (broad) | 1H | -NH- (Phenylamino) |
| ~2.00 | Singlet (broad) | 1H | -OH (Methanol) |
¹³C NMR (Predicted, 100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Quaternary Carbon (Phenylamino) |
| ~138 | Quaternary Carbon (Benzyl) |
| ~129 | Aromatic CH (Benzyl) |
| ~128 | Aromatic CH (Benzyl) |
| ~127 | Aromatic CH (Benzyl) |
| ~117 | Aromatic CH (Phenylamino) |
| ~114 | Aromatic CH (Phenylamino) |
| ~70 | Quaternary Carbon (C4-piperidine) |
| ~68 | -CH₂- (Methanol) |
| ~63 | -CH₂- (Benzyl) |
| ~50 | -CH₂- (Piperidine ring, adjacent to N) |
| ~35 | -CH₂- (Piperidine ring) |
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3500 | Strong, Broad | O-H Stretch (Alcohol) |
| ~3350-3450 | Medium | N-H Stretch (Amine) |
| ~3000-3100 | Medium | Aromatic C-H Stretch |
| ~2800-3000 | Medium | Aliphatic C-H Stretch |
| ~1600, ~1500 | Strong | Aromatic C=C Bending |
| ~1250-1350 | Medium | C-N Stretch |
| ~1000-1100 | Strong | C-O Stretch (Alcohol) |
| ~700-800 | Strong | Aromatic C-H Bending (Out of plane) |
Mass Spectrometry (MS)
Predicted MS Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z 296. The molecular formula is C₁₉H₂₄N₂O, with a molecular weight of 296.41 g/mol [12]. The molecular ion peak is expected to be observed.
-
Major Fragmentation Patterns:
-
Loss of Benzyl Group: A prominent peak at m/z 205 ([M-91]⁺) due to the cleavage of the benzyl group (C₇H₇). The benzyl cation itself will likely produce a strong signal at m/z 91.
-
Loss of Methanol Group: A peak at m/z 265 ([M-31]⁺) corresponding to the loss of the hydroxymethyl radical (•CH₂OH).
-
Piperidine Ring Fragmentation: Complex fragmentation patterns of the piperidine ring are expected, leading to various smaller charged fragments.
-
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data. These protocols are based on standard laboratory practices and information gathered from the analysis of related compounds[4][13].
NMR Spectroscopy
Figure 2: Workflow for NMR data acquisition and processing.
IR Spectroscopy
Figure 3: Workflow for IR data acquisition and processing.
Mass Spectrometry
Figure 4: Workflow for MS data acquisition and processing.
Data Interpretation: A Self-Validating System
The combined analysis of NMR, IR, and MS data provides a robust, self-validating system for the structural confirmation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
-
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. The predicted chemical shifts and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, should be consistent with the proposed structure. The integration of the proton signals should correspond to the number of protons in each chemical environment.
-
IR spectroscopy confirms the presence of key functional groups. The observation of characteristic absorption bands for the O-H, N-H, aromatic and aliphatic C-H, C-N, and C-O bonds provides strong evidence for the presence of the alcohol, amine, benzyl, phenyl, and piperidine moieties.
-
Mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation. The detection of the correct molecular ion peak confirms the elemental composition, while the fragmentation pattern offers clues about the connectivity of the different structural components. For instance, the characteristic loss of a benzyl group is a strong indicator of this substituent.
By cross-referencing the data from these three independent techniques, a high degree of confidence in the structural assignment can be achieved. Any deviation from the predicted data would warrant further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) or high-resolution mass spectrometry (HRMS) for exact mass determination.
Conclusion
This technical guide provides a predictive framework for the spectroscopic characterization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol. The detailed predictions for NMR, IR, and MS data, along with the outlined experimental protocols, are intended to be a valuable resource for researchers working on the synthesis and analysis of this and related compounds. The synergistic use of these spectroscopic techniques, as described, forms a powerful and self-validating approach to structural elucidation in the field of drug discovery and development.
References
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SIELC Technologies. (2018, May 16). 1-Benzyl-4-(phenylamino)piperidine-4-methanol. Retrieved from [Link]
-
Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
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ResearchGate. IR spectra of 4-piperidinemethanol solutions in the high (top, a) and.... Retrieved from [Link]
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PubChem. 1-Benzyl-4-piperidylamine. Retrieved from [Link]
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Wikipedia. 4-Benzylpiperidine. Retrieved from [Link]
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
-
PubMed Central. Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. Retrieved from [Link]
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UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
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PubChem. Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate. Retrieved from [Link]
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Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]
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ResearchGate. Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility Profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
Executive Summary
The successful development of any active pharmaceutical ingredient (API) is fundamentally linked to its physicochemical properties, among which solubility is a critical determinant of bioavailability and formulability. This guide provides a comprehensive technical overview of the solubility profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol, a compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of its solubility, present a robust, self-validating experimental protocol for its determination using the gold-standard shake-flask method, and discuss the implications of its solubility characteristics for drug development. This document is intended for researchers, scientists, and formulation experts, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Critical Role of Solubility
1-Benzyl-4-(phenylamino)piperidine-4-methanol is a heterocyclic compound featuring a piperidine core, a structure prevalent in many pharmacologically active molecules. Its molecular architecture, which includes a tertiary amine, a secondary amine, a hydroxyl group, and two aromatic rings, suggests a complex interplay of forces governing its interaction with various solvents.
The solubility of an API is a paramount parameter that influences the entire drug development pipeline.[1][2] Poor aqueous solubility is a major hurdle, often leading to low and erratic oral bioavailability, which can compromise therapeutic efficacy.[1][3] Therefore, a thorough characterization of a compound's solubility in a range of pharmaceutically relevant solvents is not merely a data-gathering exercise; it is a foundational step that informs lead optimization, formulation strategy, and the ultimate clinical success of a drug candidate.[4] This guide establishes a framework for systematically evaluating the solubility of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
Physicochemical Properties
A foundational understanding of the molecule's intrinsic properties is essential before embarking on solubility studies.
Table 1: Physicochemical Characteristics of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | [5] |
| Molecular Weight | 296.41 g/mol | [5] |
| Appearance | Off-White to Pale Brown Solid | [6] |
| Melting Point | 68-70°C | [6][7] |
| Preliminary Solubility | Slightly soluble in Chloroform, DMSO, Methanol | [6][7] |
The presence of both hydrogen bond donors (-OH, -NH) and acceptors (N atoms, O atom) alongside significant non-polar surface area from the benzyl and phenyl rings predicts a nuanced solubility profile. A structural analogue, 1-benzyl-4-(phenylamino)piperidine-4-carbonitrile, exhibits low water solubility, suggesting that this compound will likely follow a similar pattern.[8]
Theoretical Considerations for Solvent Selection
The principle of "like dissolves like" provides a preliminary framework for solvent selection. To build a comprehensive profile, a diverse set of solvents must be chosen to probe the different intermolecular forces the API can engage in.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amine groups of the molecule. However, the large hydrophobic scaffold (benzyl and phenyl rings) is expected to limit solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Given the preliminary data indicating slight solubility in DMSO, this class of solvents is crucial for characterization.[6]
-
Non-Polar Solvents (e.g., Toluene, Hexane): The large aromatic moieties of the compound suggest potential for favorable van der Waals interactions with non-polar solvents. However, the polar functional groups will likely limit extensive solubility.
-
Biologically Relevant Buffers: Determining solubility in aqueous buffers across a physiological pH range (e.g., pH 1.2, 4.5, and 6.8) is critical for predicting oral absorption.[9] The compound's two amine groups are basic and will become protonated at low pH, which is expected to significantly enhance aqueous solubility.
Experimental Determination of Solubility
To ensure data integrity and reproducibility, a distinction must be made between kinetic and thermodynamic solubility.
-
Kinetic Solubility: Often used in high-throughput screening, this measures the concentration at which a compound, rapidly dissolved from a DMSO stock, precipitates in an aqueous buffer.[10][11][12] It is a measure of apparent solubility and is useful for early-stage candidate ranking.
-
Thermodynamic Solubility: This is the true equilibrium solubility, measured when excess solid compound is allowed to equilibrate with a solvent over an extended period.[13][14] This is the gold-standard measurement for late-stage development and formulation.[10]
This guide focuses on the definitive thermodynamic solubility protocol.
Thermodynamic Solubility Protocol (Shake-Flask Method)
The shake-flask method is the universally recommended and most reliable technique for determining equilibrium solubility.[15] This protocol is designed to be self-validating by ensuring equilibrium is truly reached.
Materials and Equipment:
-
1-Benzyl-4-(phenylamino)piperidine-4-methanol (solid powder)
-
Selected solvents (HPLC grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with a temperature-controlled chamber (set to 37 ± 1 °C for biological relevance or 25 °C for standard comparison)[15]
-
Syringe filters (0.22 µm PVDF or PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation. A starting point of ~5-10 mg of compound per 1 mL of solvent is typically sufficient.
-
Solvent Addition: Accurately dispense a known volume of the desired solvent or buffer into each vial.
-
Equilibration: Securely cap the vials and place them in the orbital shaker. Agitate at a constant speed that ensures the solid particles are well-suspended without creating a vortex.[15] The system should be allowed to equilibrate for a sufficient duration.
-
Causality Check: Equilibrium is not assumed. It must be proven. To do this, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[15]
-
-
Sample Collection and Separation: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled chamber for a short period to let the excess solid settle.
-
Carefully draw a sample of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter to remove all undissolved particles.
-
Expert Insight: Filtration is a critical step. Failure to remove fine particulates will lead to an overestimation of solubility. Centrifugation is a valid alternative to filtration.[15]
-
-
Dilution: Immediately dilute the clear filtrate with a suitable solvent (often the mobile phase of the analytical method) to prevent precipitation upon cooling and to bring the concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of the dissolved compound.
Analytical Quantification (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is the preferred analytical endpoint due to its selectivity and sensitivity.[13]
-
Calibration: A standard curve must be generated by preparing a series of known concentrations of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in a suitable solvent.
-
Analysis: The concentration of the unknown samples is determined by comparing their peak areas to the calibration curve.
-
Calculation: The final solubility value (in mg/mL or µg/mL) is calculated by multiplying the measured concentration by the dilution factor.
Visual Representation of Experimental Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility determination process.
Caption: Workflow for Thermodynamic Solubility Determination.
Solubility Profile Data
The following table summarizes the expected solubility profile based on preliminary data and physicochemical principles. The quantitative values are illustrative examples that would be obtained via the experimental protocol described above. Descriptors are based on USP conventions.[1]
Table 2: Solubility Profile of 1-Benzyl-4-(phenylamino)piperidine-4-methanol at 25°C
| Solvent/Medium | Solvent Type | Expected Solubility (mg/mL) | USP Descriptor |
| Water | Polar Protic | < 0.1 | Very Slightly Soluble / Practically Insoluble |
| pH 1.2 Buffer (HCl) | Aqueous Buffer | 5 - 15 | Soluble / Sparingly Soluble |
| pH 6.8 Buffer (Phosphate) | Aqueous Buffer | 0.1 - 1.0 | Slightly Soluble |
| Methanol | Polar Protic | 30 - 100 | Soluble |
| Ethanol | Polar Protic | 10 - 30 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | Freely Soluble |
| Dichloromethane | Non-polar | > 100 | Freely Soluble |
| Acetone | Polar Aprotic | 30 - 100 | Soluble |
| Toluene | Non-polar | 1 - 10 | Slightly Soluble |
Interpretation and Implications for Drug Development
The solubility profile provides actionable insights for drug development professionals:
-
Poor Aqueous Solubility: The anticipated low solubility in neutral water confirms that this compound belongs to the challenging category of poorly water-soluble drugs.[1] This is a critical flag for oral formulation development.
-
pH-Dependent Solubility: The significant increase in solubility at low pH is a key finding. This is due to the protonation of the basic amine nitrogens, forming soluble salt species. This suggests that the drug may dissolve well in the acidic environment of the stomach, but could potentially precipitate in the more neutral pH of the small intestine.
-
Formulation Strategies: The high solubility in organic solvents like DMSO and Dichloromethane is useful for in-vitro assay development and early preclinical studies. For a final oral dosage form, the poor aqueous solubility necessitates enabling formulation technologies. Strategies could include:
-
Salt Formation: Developing a stable salt form of the API is a primary strategy to improve aqueous solubility and dissolution rate.[1]
-
Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can enhance solubility.[1]
-
Lipid-Based Formulations: For highly lipophilic compounds, formulation in oils or surfactants can improve absorption.
-
Particle Size Reduction: Techniques like micronization can improve the dissolution rate, although they do not affect the equilibrium solubility.[1]
-
By systematically characterizing the solubility profile as outlined in this guide, researchers can proactively address these challenges, saving valuable time and resources in the journey from discovery to a viable therapeutic product.
References
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1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information. Pipzine Chemicals. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Thermodynamic Solubility Assay. Evotec. [Link]
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Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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Solubility Determination in Drug Discovery and Development. PharmaTutor. [Link]
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Proposal to waive in vivo bioequivalence studies for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. World Health Organization (WHO). [Link]
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ADME Solubility Assay. BioDuro. [Link]
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4-Benzylpiperidine. Wikipedia. [Link]
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Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
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1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid. PubChem. [Link]
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Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. ACS Publications. [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
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Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]
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Solvent selection for pharmaceuticals. ResearchGate. [Link]
- Method for preparing 4-piperidyl piperidine.
-
Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances. U.S. Food and Drug Administration (FDA). [Link]
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Methodological & Application
Application Note: Strategic Use of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Solid-Phase Synthesis for Accelerated Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold is a key structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its strategic incorporation into solid-phase synthesis (SPS) workflows can significantly accelerate the generation of diverse chemical libraries for drug discovery. This application note provides a comprehensive guide to the effective utilization of this versatile building block in solid-phase organic synthesis (SPOS). We will detail the rationale behind experimental design, provide step-by-step protocols for resin immobilization, on-resin modifications, and final cleavage, and present analytical methods for monitoring reaction progress.
Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry
The piperidine ring is a prevalent N-heterocyclic pharmacophore found in a vast array of FDA-approved drugs and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional orientations make it an attractive scaffold for targeting a wide range of biological targets. The 1-benzyl-4-(phenylamino)piperidine-4-methanol derivative, in particular, offers multiple points for diversification, making it an ideal candidate for combinatorial library synthesis. Solid-phase organic synthesis has emerged as a powerful technique for the rapid generation of such libraries, enabling the exploration of vast chemical space in an efficient manner.[3]
Physicochemical Properties of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
A thorough understanding of the physicochemical properties of the scaffold is crucial for designing a successful solid-phase synthesis strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | N/A |
| Molecular Weight | 296.41 g/mol | N/A |
| Melting Point | 68-70 °C | [4] |
| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol | [4] |
| Appearance | Off-White to Pale Brown Solid | [4] |
Strategic Approach to Solid-Phase Synthesis
The successful implementation of 1-benzyl-4-(phenylamino)piperidine-4-methanol in SPS hinges on a carefully planned strategy encompassing resin selection, linker chemistry, and protecting group management. The tertiary alcohol of the scaffold serves as a convenient and strategic handle for immobilization onto a solid support.
Resin and Linker Selection: The DHP Resin Advantage
For the immobilization of alcohols, particularly sterically hindered ones like the tertiary alcohol in our scaffold, Dihydropyran (DHP) functionalized resin is an excellent choice.[4] The DHP linker reacts with the alcohol under anhydrous acidic conditions to form an acid-labile tetrahydropyranyl (THP) ether linkage. This linkage is stable to a wide range of reaction conditions, including basic and organometallic reagents, providing a broad scope for subsequent chemical transformations on the solid support.
Diagram 1: Immobilization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on DHP Resin
Caption: On-resin modification cycle.
Protocol 3: Cleavage and Product Isolation
Objective: To cleave the final product from the solid support and isolate it.
Materials:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the final resin-bound product in DCM.
-
Drain the DCM and add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Shake at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product and decant the ether.
-
Wash the product with cold ether and dry under vacuum.
-
The crude product can be further purified by techniques such as HPLC.
Analytical Techniques for Reaction Monitoring
Consistent monitoring is essential for a successful solid-phase synthesis campaign.
| Technique | Application |
| Kaiser Test | A colorimetric test to detect the presence of free primary amines on the resin. It is useful for confirming the completion of the Fmoc deprotection step. |
| LC-MS Analysis of Cleaved Samples | A small amount of resin can be cleaved at each step, and the resulting product analyzed by LC-MS to confirm the expected mass and purity. |
| FT-IR Spectroscopy | Can be used to monitor the appearance and disappearance of specific functional groups on the resin, such as the carbonyl stretch of the Fmoc group. |
Conclusion
The strategic use of 1-benzyl-4-(phenylamino)piperidine-4-methanol in solid-phase synthesis offers a powerful and efficient platform for the generation of diverse chemical libraries. By leveraging the DHP resin for immobilization and an orthogonal Fmoc protecting group strategy, researchers can rapidly access a wide range of novel piperidine-based compounds. The detailed protocols and analytical methods provided in this application note serve as a robust starting point for scientists engaged in drug discovery and development, enabling the accelerated exploration of this privileged scaffold.
References
- Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2025). Source to be determined.
-
Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. (n.d.). PMC - NIH. Retrieved from [Link]
-
Four-component synthesis of piperidone scaffolds involving an intermolecular Diels-Alder reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Piperidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
The Versatile Scaffold: Application of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Medicinal Chemistry
The 1-benzyl-4-(phenylamino)piperidine-4-methanol core is a privileged scaffold in medicinal chemistry, serving as a critical architectural blueprint for a diverse array of biologically active compounds. Its rigid piperidine ring, substituted with a flexible benzyl group and a reactive phenylamino-methanol moiety at the 4-position, provides an ideal starting point for the synthesis of targeted therapeutics. This guide delves into the multifaceted applications of this scaffold, offering detailed insights into its role in the development of potent analgesics, acetylcholinesterase inhibitors, and antiviral agents. We will explore the synthetic rationale, key derivatization protocols, and the underlying structure-activity relationships that drive its utility in modern drug discovery.
I. Strategic Importance in Drug Design
The 1-benzyl-4-(phenylamino)piperidine-4-methanol structure combines several key features that make it a valuable starting point for medicinal chemists:
-
Structural Rigidity and Complexity: The piperidine ring provides a defined three-dimensional geometry, which can be crucial for precise interactions with biological targets.
-
Key Interaction Points: The tertiary amine, the secondary amine of the anilino group, the hydroxyl group, and the aromatic rings all serve as potential points for modification and interaction with receptor pockets. The benzyl group, in particular, is a common motif in drug discovery, known for its ability to engage in cation-π interactions and fine-tune physicochemical properties.[1]
-
Synthetic Tractability: The functional groups on the scaffold are amenable to a wide range of chemical transformations, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.
II. Application in Opioid Receptor Modulation
The most prominent application of the 1-benzyl-4-anilinopiperidine scaffold is in the synthesis of potent opioid analgesics, most notably fentanyl and its numerous analogs.[2][3] While the parent compound of this guide is a specific variation, its core structure is central to the Janssen method of fentanyl synthesis.[4]
A. Role as a Key Precursor
1-Benzyl-4-(phenylamino)piperidine-4-methanol can be considered a functionalized precursor to the core of fentanyl. The synthesis of fentanyl analogs often involves the modification of the 4-anilinopiperidine nucleus.[2] For instance, a European patent describes the use of 1-benzyl-4-(phenylamino)piperidine-4-methanol as a starting material for the synthesis of a methoxymethyl derivative, a modification known to influence the potency and metabolic stability of fentanyl analogs.[5]
The general synthetic strategy involves the initial formation of the 1-benzyl-4-anilinopiperidine core, followed by N-acylation of the aniline nitrogen and subsequent modifications. The benzyl group often serves as a protecting group for the piperidine nitrogen and can be removed in later steps to allow for the introduction of other substituents, such as the phenethyl group found in fentanyl.[3][6]
B. Structure-Activity Relationship (SAR) in Opioid Analogs
The development of potent opioid agonists from this scaffold is guided by well-established structure-activity relationships:
| Modification Position | Structural Change | Impact on Opioid Activity |
| Aniline Nitrogen | Acylation with small alkyl groups (e.g., propanoyl) | Essential for potent µ-opioid receptor agonism. |
| Piperidine Nitrogen | Replacement of benzyl with phenethyl | Significantly increases analgesic potency. |
| 4-Position of Piperidine | Introduction of a methoxymethyl group | Can modulate receptor binding affinity and selectivity. |
| Aniline Ring | Halogenation | Can lead to the formation of potent fentanyl analogs.[2][6] |
III. Development of Acetylcholinesterase Inhibitors
Beyond its role in opioid development, the 1-benzyl-piperidine motif has been successfully exploited in the design of potent acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's.[7]
A. Rationale for Targeting Acetylcholinesterase
Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[8] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft, which can lead to improved cognitive function in patients with Alzheimer's disease.[9][10]
B. Design and SAR of 1-Benzylpiperidine-Based AChE Inhibitors
Research has shown that derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine exhibit potent anti-AChE activity.[7] Key SAR insights include:
-
Substitution on the Benzamide Moiety: Introducing bulky substituents at the para-position of the benzamide ring significantly enhances inhibitory activity.[7]
-
N-Alkylation/Arylation of the Amide: The introduction of an alkyl or phenyl group on the nitrogen of the benzamide dramatically increases potency.[7]
-
Basicity of the Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for activity, as evidenced by the near inactivity of the corresponding N-benzoylpiperidine derivative.[7]
One of the most potent inhibitors in this class, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine, demonstrates an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[7]
IV. Antiviral Applications: Targeting Hepatitis C Virus
The versatile 4-aminopiperidine scaffold has also been identified as a promising starting point for the development of novel antiviral agents, particularly for the inhibition of Hepatitis C Virus (HCV) assembly.[3][11]
A. Mechanism of Action in HCV Inhibition
Unlike many approved HCV drugs that target the viral replication machinery, compounds derived from the 4-aminopiperidine scaffold have been shown to inhibit the assembly and release of infectious HCV particles.[3][11] This alternative mechanism of action is highly desirable as it can act synergistically with existing direct-acting antiviral agents.[3][11]
B. Lead Optimization and SAR
Through high-throughput phenotypic screening, a 4-aminopiperidine (4AP) scaffold was identified as a potent inhibitor of HCV replication. Subsequent medicinal chemistry campaigns focused on optimizing this scaffold, leading to derivatives with increased potency, reduced toxicity, and improved pharmacokinetic properties.[3][11]
V. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and derivatization of the 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold.
A. Synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methanol
This protocol describes the reduction of a precursor ester to the target methanol derivative.
Materials:
-
Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate
-
Toluene
-
Red-Al® (sodium bis(2-methoxyethoxy)aluminum hydride)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a 3.0 L, 4-necked round-bottom flask under a nitrogen atmosphere, dissolve the starting methyl ester (0.26 mol) in 420 mL of toluene.
-
Stir the mixture until a clear, colorless solution is obtained.
-
Add Red-Al® (0.77 mol) dropwise to the stirred solution over 35 minutes, maintaining the temperature at ambient conditions.
-
After the addition is complete, continue stirring at room temperature for 100 minutes.
-
Slowly add 175 mL of a 5% NaOH solution dropwise, ensuring the internal temperature remains between 25-30 °C.
-
Transfer the reaction mixture to a separatory funnel and separate the bottom milky layer.
-
Wash the organic layer with 100 mL of brine and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the toluene under reduced pressure.
-
Dry the resulting oil under vacuum to yield 1-benzyl-4-(phenylamino)piperidine-4-methanol as a viscous, light yellow oil.
B. Derivatization of the Phenylamino Group: N-Acylation
This protocol details the acylation of the secondary amine on the aniline moiety, a key step in the synthesis of many fentanyl analogs.
Materials:
-
1-Benzyl-4-(phenylamino)piperidine-4-carboxylate (or a similar derivative)
-
Dichloroethane
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Methanol
-
25% Potassium Carbonate (K₂CO₃) solution
-
Chloroform (CHCl₃)
-
Anhydrous molecular sieves (4Å) or Sodium Sulfate
Procedure:
-
In a flask equipped with a reflux condenser and a calcium chloride trap, dissolve the anilino-ester (25 mmol) in 50 mL of dichloroethane.
-
Add propionyl chloride (75 mmol) to the solution.
-
Heat the mixture to reflux and stir for 3 hours.
-
Gradually add triethylamine (25 mmol) over 1 hour and continue stirring for an additional 2 hours.
-
Cool the mixture to 20 °C and add 5 mL of methanol.
-
After 1 hour, pour the reaction mixture into 50 mL of a 25% K₂CO₃ solution.
-
Separate the layers and extract the aqueous layer with 50 mL of chloroform.
-
Combine the organic layers, dry over anhydrous molecular sieves or sodium sulfate, filter, and concentrate to obtain the N-acylated product.
C. Derivatization of the Hydroxyl Group: O-Alkylation (Etherification)
This protocol provides a general method for the alkylation of the hydroxyl group to form an ether linkage, as demonstrated in the synthesis of fentanyl analogs.[5]
Materials:
-
1-Benzyl-4-(phenylamino)piperidine-4-methanol
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH)
-
Alkylating agent (e.g., dimethyl sulfate)
-
Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried vial under a nitrogen atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1-benzyl-4-(phenylamino)piperidine-4-methanol (1.0 equivalent) in THF dropwise to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the O-alkylated product.
VI. Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Key derivatization routes from the scaffold.
VII. Conclusion
The 1-benzyl-4-(phenylamino)piperidine-4-methanol scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and the strategic placement of versatile functional groups have enabled its application in the development of a wide range of therapeutic agents. From potent opioid analgesics to promising acetylcholinesterase inhibitors and novel antiviral compounds, this core structure continues to be a valuable platform for innovation in drug discovery. The protocols and structure-activity relationships detailed herein provide a foundation for researchers and scientists to further explore the potential of this remarkable scaffold in addressing unmet medical needs.
VIII. References
-
Synthesis and Characterization of Benzoylfentanyl and Benzoylbenzylfentanyl. U.S. Department of Justice, Drug Enforcement Administration. Available from: [Link]
-
Method for preparing 4-piperidyl piperidine. Google Patents. CN1583742A. Available from:
-
The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. Google Patents. CN111484444A. Available from:
-
Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Defense Technical Information Center. Available from: [Link]
-
List of fentanyl analogues. Wikipedia. Available from: [Link]
-
Designation of Benzylfentanyl and 4-Anilinopiperidine, Precursor Chemicals Used in the Illicit Manufacture of Fentanyl, as List I Chemicals. Federal Register. Available from: [Link]
-
Cholinergic mechanisms in heart: interactions with 4-aminopyridine. PubMed. Available from: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Publications. Available from: [Link]
-
Synthesis of fentanyl analogs. Google Patents. EP2455377A1. Available from:
-
1-Benzyl-4-(phenylamino)piperidine-4-methanol. SIELC Technologies. Available from: [Link]
-
Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central. Available from: [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ResearchGate. Available from: [Link]
-
Acetylcholinesterase inhibitor. Wikipedia. Available from: [Link]
-
An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. Available from: [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed. Available from: [Link]
-
Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available from: [Link]
-
Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. MDPI. Available from: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available from: [Link]
-
Acetylcholinesterase Inhibitors. Encyclopedia.pub. Available from: [Link]
-
N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Available from: [Link]
-
Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. EP2455377A1 - Synthesis of fentanyl analogs - Google Patents [patents.google.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
use of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in the synthesis of opioid receptor modulators
Application Note: Strategic Utilization of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Opioid Receptor Modulator Synthesis
Abstract
This technical guide details the application of 1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS 61086-04-2) as a pivotal scaffold in the synthesis of 4,4-disubstituted piperidine opioid analgesics, specifically the Sufentanil and Alfentanil class. Unlike the direct synthesis of Fentanyl, which lacks C4-functionalization, the synthesis of these advanced analogues requires the precise installation of a methoxymethyl moiety at the quaternary C4 center. This protocol delineates the chemoselective reduction of the precursor ester, the critical etherification of the hydroxymethyl handle, and the subsequent elaboration into high-potency active pharmaceutical ingredients (APIs).
Introduction & Structural Significance
The pharmacological profile of anilidopiperidine opioids is dramatically altered by substitution at the 4-position of the piperidine ring.[1] While Fentanyl relies on a simple proton at C4, Sufentanil (5-10x potency of Fentanyl) and Alfentanil incorporate a methoxymethyl (-CH₂OCH₃) group.
1-Benzyl-4-(phenylamino)piperidine-4-methanol (hereafter referred to as Intermediate A ) serves as the divergent point for accessing these analogues. Its structure features:
-
N-Benzyl Protection: Ensures stability of the piperidine ring during harsh reductive and alkylating conditions.
-
4-Phenylamino Group: The core pharmacophore required for μ-opioid receptor binding.
-
4-Hydroxymethyl Handle: A primary alcohol attached to a sterically crowded quaternary carbon, serving as the precursor to the ether moiety.
Scientific Rationale: Direct alkylation of a tertiary alcohol at C4 is synthetically non-viable due to steric hindrance and elimination risks. The "hydroxymethyl route" circumvents this by introducing the carbon as an ester or nitrile, reducing it to the primary alcohol (Intermediate A ), and then methylating the less hindered oxygen.
Safety & Regulatory Compliance (Critical)
-
Hazard Class: Intermediate A is a precursor to Schedule I/II controlled substances. It must be handled in a DEA-compliant facility (or local equivalent) with strict inventory controls.
-
Potency Warning: While Intermediate A is less potent than the final API, it possesses opioid activity. All procedures require Engineering Controls (isolators/gloveboxes) and PPE (Tyvek suits, dual-cartridge respirators).
-
Chemical Hazards: The use of Red-Al (Vitride) and Sodium Hydride presents significant flammability and reactivity hazards. Anhydrous conditions are mandatory.
Synthesis Protocol: Preparation of the Hydroxymethyl Scaffold
This protocol describes the reduction of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate to Intermediate A .
Reagents:
-
Precursor: Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (1.0 equiv)
-
Reductant: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 65% in Toluene (3.0 equiv)
-
Solvent: Anhydrous Toluene
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Purge a double-jacketed reactor with Nitrogen (
). Charge with anhydrous Toluene and the Precursor Ester. Cool to 0–5°C.[1]-
Expert Insight: Toluene is preferred over THF for Red-Al reactions due to higher thermal stability and easier solvent recovery.
-
-
Controlled Addition: Add Red-Al solution dropwise via an addition funnel. Maintain internal temperature
. The reaction is highly exothermic.-
Mechanistic Note: Red-Al is chosen over Lithium Aluminum Hydride (LAH) because it is soluble in aromatic solvents and generally safer to handle at scale, while providing the necessary reducing power to convert the sterically hindered ester to the alcohol without reducing the aniline ring.
-
-
Reaction Phase: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by HPLC.
-
Quench: Cool to 0°C. Carefully quench with 5% NaOH solution.
-
Why NaOH? Acidic quench can precipitate the amine salt, complicating extraction. Basic quench keeps the amine free-based and soluble in the organic layer.
-
-
Isolation: Separate the organic layer. Wash with brine.[2] Dry over
.[2] Concentrate in vacuo to yield Intermediate A as a viscous pale-yellow oil or low-melting solid.
Application Protocol: Conversion to Sufentanil/Alfentanil Precursors
The transformation of Intermediate A involves three critical phases: Etherification, Debenzylation, and Functionalization.
Phase 1: Chemoselective Etherification
The objective is to methylate the hydroxyl group (-OH) without methylating the aniline nitrogen (-NHPh).
-
Challenge: Both O-H and N-H protons are acidic.
-
Solution: Exploiting pKa differences and steric shielding. The primary alcohol is more accessible than the sterically crowded secondary aniline.
Protocol:
-
Dissolve Intermediate A in anhydrous THF.
-
Add NaH (1.1 equiv) at 0°C. Stir for 30 min to form the alkoxide.
-
Observation: Evolution of
gas.
-
-
Add Methyl Iodide (MeI) (1.05 equiv) dropwise.
-
Stir at room temperature.
-
QC Check: Monitor for the disappearance of the alcohol peak and appearance of the methoxy singlet in NMR (~3.2 ppm). Ensure N-methylation is minimized (<5%).
-
Phase 2: N-Debenzylation (The Switch)
The benzyl group is removed to allow attachment of the specific "tail" (Thienylethyl for Sufentanil).
-
Dissolve the O-methylated intermediate in Methanol.
-
Add catalyst: 20% Pd(OH)₂/C (Pearlman's Catalyst) .
-
Hydrogenate at 40–60 psi
at 50°C. -
Filter catalyst and concentrate to yield 4-(phenylamino)-4-(methoxymethyl)piperidine .
Phase 3: N-Acylation & Alkylation (Sufentanil Route)
Note: The order of these steps can vary based on specific patent strategies, but the following is a common convergent route.
-
N-Alkylation: React the debenzylated piperidine with 2-(2-thienyl)ethyl mesylate in Acetonitrile with
. -
N-Acylation: Treat the resulting secondary amine with Propionyl Chloride in
to install the propionamide moiety.
Process Visualization (Graphviz)
The following diagram illustrates the divergent synthesis pathways enabled by Intermediate A .
Caption: Divergent synthesis of Sufentanil and Alfentanil via the key hydroxymethyl intermediate.
Analytical Specifications
To ensure the integrity of Intermediate A before proceeding to etherification, the following specifications must be met:
| Test Parameter | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale yellow solid/oil |
| Identification | 1H-NMR (CDCl3) | |
| Purity | HPLC (C18, ACN/H2O) | |
| Water Content | Karl Fischer | |
| Residual Solvent | GC-HS | Toluene |
References
-
Vanderberk, J., et al. (1976). N-(4-Substituted-4-piperidinyl)arylacetamides and methods of preparing same. U.S. Patent No. 3,998,834.[3] Washington, DC: U.S. Patent and Trademark Office. Link
-
Valdez, C. A., Leif, R. N., & Mayer, B. P. (2014).[4] An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE, 9(9), e108250.[4] Link
-
Gupta, P. K., et al. (2008).[2] Process for the preparation of Sufentanil. World Intellectual Property Organization, WO2008054231. Link
-
Janssen, P. A. J. (1986). The development of new synthetic narcotics. Journal of Pain and Symptom Management, 1(1), S3-S7. Link
-
ChemicalBook. (2023). 1-Benzyl-4-(phenylamino)piperidine-4-methanol Product Properties and Synthesis. Link
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]
- 3. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [chemicalbook.com]
- 4. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Stability of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in Stock Solutions
Welcome to the technical support center for 1-Benzyl-4-(phenylamino)piperidine-4-methanol. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth information, troubleshooting advice, and detailed protocols to ensure the stability and integrity of your stock solutions. As Senior Application Scientists, we have compiled this resource to explain not just the how, but the why behind these experimental best practices.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 1-Benzyl-4-(phenylamino)piperidine-4-methanol.
Q1: What are the primary factors that can affect the stability of 1-Benzyl-4-(phenylamino)piperidine-4-methanol in a stock solution?
A1: The stability of this compound can be influenced by several factors, primarily solvent choice, storage temperature, exposure to light, and pH. The molecule contains a tertiary amine within the piperidine ring and a hydroxyl group, which can be susceptible to oxidation.[1] The benzyl and phenyl groups may also be susceptible to photodegradation. Therefore, controlling these environmental conditions is critical to maintaining the integrity of the compound in solution.
Q2: What are the recommended solvents for preparing a stock solution?
A2: Based on its chemical structure, 1-Benzyl-4-(phenylamino)piperidine-4-methanol is expected to have low solubility in water but should be soluble in common organic solvents.[2] For analytical purposes, solvents such as acetonitrile (MeCN) or dimethyl sulfoxide (DMSO) are commonly used.[3][4][5] When preparing stock solutions for cell-based assays, high-purity, anhydrous-grade DMSO is often the preferred choice due to its high solvating power and compatibility with most cell culture media at low final concentrations. It's crucial to use anhydrous solvents to minimize the risk of hydrolysis.
Q3: What are the optimal storage conditions for a stock solution of this compound?
A3: To maximize stability, stock solutions should be stored in tightly sealed vials at low temperatures, typically -20°C or -80°C.[6] It is also highly recommended to protect the solution from light by using amber vials or by wrapping the vials in aluminum foil. Aliquoting the stock solution into smaller, single-use volumes is a critical practice to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce moisture into the solution.
Q4: What are the likely degradation pathways for 1-Benzyl-4-(phenylamino)piperidine-4-methanol?
A4: While specific degradation pathways for this exact molecule are not extensively documented in public literature, we can infer potential routes based on its functional groups. The tertiary amine on the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide.[1] N-dealkylation, the cleavage of the benzyl group from the piperidine nitrogen, is another common metabolic and degradation pathway for similar 4-aminopiperidine drugs.[7] Exposure to UV light could also promote photodegradation.[1]
Q5: How can I monitor the stability of my stock solution over time?
A5: The most reliable way to monitor the stability of your stock solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5][8] A reverse-phase HPLC method can be developed to separate the parent compound from any potential degradants.[3][4] By analyzing aliquots of your stock solution at regular intervals and comparing the peak area of the parent compound to a freshly prepared standard, you can quantify its stability. The appearance of new peaks in the chromatogram would indicate the formation of degradation products.
Troubleshooting Guide
Encountering issues with your experiments? This guide will help you diagnose and solve common problems related to the stability of your 1-Benzyl-4-(phenylamino)piperidine-4-methanol stock solutions.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in stock solution upon thawing | The concentration of the compound exceeds its solubility limit in the chosen solvent at that temperature. The solvent may have absorbed water, reducing its solvating power. | Gently warm the solution in a water bath (e.g., 37°C) and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration. Always use anhydrous-grade solvents and ensure vials are tightly sealed. |
| Discoloration of the stock solution (e.g., turning yellow/brown) | This often indicates oxidative degradation of the compound. | Discard the discolored solution and prepare a fresh stock. To prevent future oxidation, consider purging the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing and freezing. Ensure storage is protected from light. |
| Inconsistent or decreasing analytical results (e.g., reduced peak area in HPLC) | The compound is degrading in the stock solution.[9] This could also be due to issues with the analytical instrument or method. | First, verify the performance of your analytical system with a fresh, known standard. If the system is performing correctly, it confirms that your stock solution has degraded. Discard the old stock and prepare a new one. Implement stricter storage protocols (e.g., lower temperature, light protection, smaller aliquots). |
| Appearance of new, unidentified peaks in chromatograms | This is a strong indicator of the formation of degradation products. | Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to intentionally generate degradants.[10] This can help in identifying the unknown peaks and understanding the degradation pathways. An LC-MS analysis can provide mass information to help elucidate the structures of these new peaks.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol outlines the steps for preparing a stable, high-concentration stock solution.
-
Preparation: Allow the vial of solid 1-Benzyl-4-(phenylamino)piperidine-4-methanol (Molecular Weight: 296.41 g/mol ) and a bottle of anhydrous DMSO to equilibrate to room temperature inside a desiccator.
-
Weighing: Accurately weigh out a precise amount of the solid compound (e.g., 2.96 mg) using an analytical balance.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the solid to achieve the target concentration of 10 mM (for 2.96 mg, add 1.0 mL of DMSO).
-
Mixing: Vortex the vial thoroughly until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can be used if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber, tightly-sealing vials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Basic Stability Assessment Using HPLC
This protocol provides a framework for evaluating the stability of your stock solution over time.
-
Initial Analysis (T=0):
-
Prepare a fresh 10 mM stock solution of 1-Benzyl-4-(phenylamino)piperidine-4-methanol as described in Protocol 1.
-
Immediately prepare a working solution (e.g., 100 µM) by diluting the stock solution in the mobile phase.
-
Analyze this working solution by HPLC to obtain an initial chromatogram. The peak area of the parent compound at T=0 will serve as your baseline (100% integrity).
-
-
Sample Storage: Store the aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), remove one aliquot from storage.
-
Allow the aliquot to thaw completely and reach room temperature.
-
Prepare a working solution in the same manner as the T=0 sample.
-
Analyze the sample by HPLC under the same conditions.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T=0 peak area.
-
Calculate the percentage of the compound remaining.
-
Monitor for the appearance and growth of any new peaks, which would indicate degradation.
-
Visualizations
References
-
1-Benzyl-4-(phenylamino)piperidine-4-methanol - SIELC Technologies. (2018). SIELC Technologies. [Link]
-
Separation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on Newcrom R1 HPLC column | SIELC Technologies. SIELC Technologies. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations | Request PDF. (2025). ResearchGate. [Link]
-
1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information. Pipzine Chemicals. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2018). Asian Journal of Research in Chemistry. [Link]
-
Stock and working solutions stability. European Bioanalysis Forum. [Link]
-
4-Benzylpiperidine - Wikipedia. Wikipedia. [Link]
-
Preparing Solutions. (2021). Chemistry LibreTexts. [Link]
-
Proposed pathway of 4-aminopyridine degradation by the enrichment culture. ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). Journal of Drug Metabolism & Toxicology. [Link]
-
Analytical Methods. Royal Society of Chemistry. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
TROUBLESHOOTING GUIDE. Phenomenex. [Link]
-
Results of forced degradation studies. ResearchGate. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2015). The Journal of Physical Chemistry A. [Link]
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate. [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. [Link]
-
Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1-Benzyl-4-(phenylamino)piperidine-4-carbonitrile Detailed Information | Structure, Properties, Safety, Supplier - China Chemical Expert [pipzine-chem.com]
- 3. 1-Benzyl-4-(phenylamino)piperidine-4-methanol | SIELC Technologies [sielc.com]
- 4. Separation of 1-Benzyl-4-(phenylamino)piperidine-4-methanol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. biomedres.us [biomedres.us]
improving the recovery of piperidine derivatives from biological matrices
Welcome to the Advanced Applications Support Hub. Subject: Optimization of Recovery for Piperidine Derivatives in Biological Matrices. Lead Scientist: Dr. A. Vance, Senior Applications Chemist.
Executive Summary & Chemical Logic
Piperidine derivatives (e.g., methylphenidate, fentanyl analogues, paroxetine) function as strong bases, typically exhibiting a pKa between 10 and 11. In biological matrices like plasma or urine (pH ~7.4), these molecules exist predominantly as protonated cations (
The Core Challenge: Standard Reversed-Phase (RP) extraction often fails because the charged analyte is too polar to retain on C18 silica. Conversely, Liquid-Liquid Extraction (LLE) requires extremely high pH to neutralize the molecule, potentially causing degradation or emulsion issues.
The Solution: This guide prioritizes Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). This mechanism utilizes the analyte's charge for retention, allowing for rigorous washing steps that remove matrix interferences (phospholipids/proteins) before elution.
Experimental Protocols
Protocol A: The "Gold Standard" Mixed-Mode Cation Exchange (MCX)
Recommended for: Maximum purity, LC-MS/MS sensitivity, and removing phospholipids.
Mechanism: Retention via ionic interaction (at low pH)
| Step | Solvent/Buffer | Volume | Critical Technical Note |
| Pre-treatment | 4% | 1:1 v/v | Acidifies plasma to pH < 3. Forces piperidine into |
| Conditioning | 1. MeOH2. Water | 1 mL1 mL | Activates sorbent ligands. Do not let cartridge dry. |
| Load | Pre-treated Sample | Varies | Flow rate < 1 mL/min to maximize mass transfer. |
| Wash 1 (Aqueous) | 2% Formic Acid in Water | 1 mL | Removes proteins and polar interferences. Analyte stays bound ionically. |
| Wash 2 (Organic) | 100% Methanol | 1 mL | Crucial Step: Removes neutral hydrophobic interferences. Analyte remains bound. |
| Elution | 5% | 2 x 500 µL | High pH neutralizes the amine ( |
Visualizing the MCX Workflow
The following diagram illustrates the logic flow of the Mixed-Mode extraction, highlighting the "Lock and Key" mechanism of pH manipulation.
Technical Support Center: Troubleshooting Poor Ionization of Piperidine Compounds in Mass Spectrometry
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the analysis of piperidine-containing compounds in mass spectrometry. Poor ionization of these molecules is a common hurdle, but a systematic approach to troubleshooting can lead to significant improvements in signal intensity, stability, and overall data quality. This document provides in-depth, experience-based guidance in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: Why is my piperidine compound showing a weak or non-existent signal in ESI-MS?
The most common reason for poor signal intensity of piperidine compounds is inefficient protonation in the electrospray ionization (ESI) source. Piperidine and its analogs are basic compounds, typically with a pKa in the range of 8.0-11.5. Effective ESI in positive ion mode relies on the analyte being in a protonated, cationic state in the ESI droplet before it enters the mass spectrometer. If the pH of your mobile phase is too high (i.e., too close to or above the pKa of your compound), the piperidine nitrogen will remain in its neutral, unprotonated form, leading to poor ionization efficiency.
The fundamental principle of ESI for basic compounds is based on the "charge residue model" or "ion evaporation model." In both models, a pre-formed ion in solution is essential for generating a gas-phase ion. An acidic mobile phase ensures an abundant supply of protons (H+) to protonate the basic piperidine nitrogen, creating the necessary [M+H]+ ion in the ESI droplets.
Troubleshooting Guide: A Step-by-Step Approach
This section provides a structured workflow to diagnose and resolve poor ionization issues. We will start with the most impactful and easiest-to-modify parameters and progress to more advanced techniques.
Q2: I'm seeing a very low signal. Where should I start my troubleshooting?
Start with the most critical factor for ionizing basic compounds: the mobile phase composition.
Step 1: Verify and Optimize Mobile Phase pH
The "rule of thumb" for robustly ionizing a basic compound is to set the mobile phase pH at least 2 units below the compound's pKa. For a typical piperidine with a pKa of ~10, a mobile phase pH of ≤ 8 is theoretically sufficient, but in practice, a much lower pH is often required for optimal ESI performance.
Protocol for Mobile Phase Optimization:
-
Baseline Experiment: Prepare a 0.1% formic acid solution in both your aqueous (A) and organic (B) mobile phases (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid). This is the most common starting point for ESI+ analysis of basic compounds.
-
Rationale: Formic acid serves two purposes: it lowers the pH to promote protonation and acts as a proton source in the ESI process. It is also volatile, which is crucial for efficient desolvation in the ESI source.
-
Alternative Additive: If you still face issues or observe poor peak shape, consider using 5-10 mM ammonium formate as an alternative or in addition to formic acid. Ammonium formate can help to improve peak shape and, in some cases, ionization efficiency, by providing a consistent source of protons (from the ammonium ion) and acting as a buffering agent.
Table 1: Common Mobile Phase Additives for Piperidine Compound Analysis
| Additive | Typical Concentration | Purpose | Considerations |
| Formic Acid | 0.1% - 0.2% (v/v) | Lowers pH, provides protons | Standard starting point for ESI+. |
| Acetic Acid | 0.1% - 0.5% (v/v) | Lowers pH | Less acidic than formic acid; can be useful if formic acid causes in-source fragmentation. |
| Ammonium Formate | 5 mM - 10 mM | Buffering agent, improves peak shape | Can sometimes enhance signal by providing a consistent ionic environment. |
| Ammonium Acetate | 5 mM - 10 mM | Buffering agent | Generally used for higher pH separations, but can be tested if other additives fail. |
Below is a logical workflow for troubleshooting, starting with mobile phase optimization.
Caption: A systematic workflow for troubleshooting poor piperidine ionization.
Q3: I've acidified my mobile phase, but the signal is still weak or unstable. What's next?
If the mobile phase is correctly acidified, the next step is to optimize the ESI source parameters. These settings control the physical processes of droplet formation, desolvation, and ion transfer into the mass spectrometer. A mismatch between these parameters and your mobile phase/analyte can severely hinder signal intensity.
Protocol for ESI Source Parameter Optimization:
This is typically performed by infusing a standard solution of your analyte (~100-500 ng/mL) directly into the mass spectrometer and adjusting parameters individually to maximize the [M+H]+ signal.
-
Capillary/Spray Voltage: This voltage, applied to the ESI needle, is critical for creating the Taylor cone and generating charged droplets.
-
Typical Range (ESI+): +3.0 to +5.0 kV.
-
Action: Start at +4.0 kV. Increase in 0.5 kV increments. Too high a voltage can cause electrical discharge (a cracking sound) and instability. Too low a voltage will result in poor nebulization.
-
-
Cone/Nozzle/Orifice Voltage: This voltage helps to desolvate ions and focus them into the mass analyzer. It is one of the most sensitive parameters for maximizing signal.
-
Typical Range: +20 to +80 V (instrument dependent).
-
Action: This is a critical parameter to tune. Start low (~+25 V) and increase in 5 V increments. Watch for an increase in your precursor ion signal. Be aware that excessively high cone voltages can cause in-source fragmentation of your molecule.
-
-
Desolvation Gas (Nitrogen) Flow and Temperature: This heated gas aids in the evaporation of solvent from the ESI droplets, releasing the gas-phase ions.
-
Temperature Range: 350°C - 550°C.
-
Flow Rate Range: 600 - 1000 L/hr (instrument dependent).
-
Action: Higher flow rates and temperatures are needed for higher liquid flow rates (e.g., from HPLC). For infusion, start with mid-range values (e.g., 400°C, 800 L/hr) and optimize for maximum signal and stability. Inefficient desolvation is a common cause of poor signal.
-
Table 2: ESI Source Parameter Optimization Guide
| Parameter | Starting Value | Optimization Range | Effect of Incorrect Setting |
| Capillary Voltage | +4.0 kV | +3.0 to +5.0 kV | Too Low: Inefficient spray. Too High: Unstable spray, discharge. |
| Cone Voltage | +30 V | +20 to +80 V | Too Low: Poor ion sampling. Too High: In-source fragmentation. |
| Desolvation Temp. | 400 °C | 350 to 550 °C | Too Low: Incomplete desolvation, solvent clusters. Too High: Thermal degradation of analyte. |
| Desolvation Gas Flow | 800 L/hr | 600 to 1000 L/hr | Too Low: Incomplete desolvation. Too High: Can destabilize the spray. |
Q4: My signal is strong when I infuse a pure standard, but it disappears when I inject a sample from a biological matrix (e.g., plasma, urine). What is happening?
This is a classic case of ion suppression . It occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the ESI source. Since the ESI process has a finite capacity for generating ions, high concentrations of matrix components (salts, phospholipids, etc.) can "steal" the charge, suppressing the signal of your target analyte.
Protocol for Diagnosing and Mitigating Ion Suppression:
-
Post-Column Infusion Experiment: This is the definitive method to identify ion suppression.
-
Setup: Continuously infuse a standard solution of your piperidine compound into the MS via a T-junction placed after your HPLC column.
-
Procedure: Inject a blank, extracted matrix sample onto the HPLC column.
-
Analysis: Monitor the signal of your infused standard. A sharp drop in the signal at a specific retention time indicates that something from the matrix is eluting at that point and suppressing the ionization.
-
Caption: Diagram of a post-column infusion experiment to detect ion suppression.
-
Mitigation Strategies:
-
Improve Chromatographic Separation: The best way to avoid ion suppression is to ensure your piperidine compound does not co-elute with interfering matrix components. Modify your HPLC gradient to shift the retention time of your analyte away from the suppression zone.
-
Enhance Sample Preparation: Use a more rigorous sample clean-up method. For example, switch from a simple protein precipitation (PPT) to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove phospholipids and other interfering substances.
-
Use a Stable Isotope Labeled Internal Standard (SIL-IS): An internal standard that is chemically identical to your analyte but contains heavy isotopes (e.g., ¹³C, ²H) will co-elute and experience the exact same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the suppression effect can be accurately compensated for.
-
Q5: I've tried everything above and my signal is still insufficient for my assay's sensitivity requirements. Are there any other options?
When direct ESI analysis is not feasible, more advanced strategies can be employed.
-
Consider an Alternative Ionization Technique:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally more suitable for less polar compounds but can sometimes provide better results for molecules that are difficult to ionize by ESI. It involves a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte. It can be less susceptible to matrix effects than ESI.
-
-
Chemical Derivatization:
-
This involves chemically modifying your piperidine compound to attach a group that is much easier to ionize. The goal is to add a permanently charged moiety or a group with very high proton affinity.
-
Example: Derivatizing the piperidine nitrogen with a quaternary ammonium group will create a permanently charged molecule that ionizes exceptionally well in ESI. While this adds a sample preparation step, it can increase sensitivity by several orders of magnitude. This is a powerful but complex approach, requiring careful method development and validation.
-
By systematically working through these troubleshooting steps, from the fundamental chemistry of the mobile phase to the physical parameters of the ion source and advanced mitigation strategies, you can effectively diagnose and solve the vast majority of issues related to poor ionization of piperidine compounds.
References
-
Dong, M. W. "A Trio of HPLC Troublemakers: Retention, Tailing, and Sensitivity Issues with Basic Analytes." LCGC North America, 2020. [Link]
-
Holčapek, M., et al. "The role of the mobile phase in electrospray ionization." Journal of Chromatography A, 2004. [Link]
-
Kwakkel, S. N., et al. "A systematic evaluation of the effect of ESI source parameters and mobile phase additives on the signal intensity of 32 basic drugs." Journal of Chromatography B, 2021. [Link]
-
Waters Corporation. "A Primer on In-Source CID (Cone-Voltage Fragmentation)." waters.com. [Link]
-
Bonfiglio, R., et al. "The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds in plasma." Rapid Communications in Mass Spectrometry, 1999. [Link]
-
Stokvis, E., et al. "Matrix effects in quantitative bioanalysis of drugs in plasma using liquid chromatography-mass spectrometry." Mass Spectrometry Reviews, 2005. [Link]
-
Agilent Technologies. "APCI and ESI: A Comparison of Ionization Techniques for LC/MS." agilent.com. [Link]
-
Qiu, Y., et al. "Derivatization chemistry for enhancing sensitivity in mass spectrometry-based bioanalysis: a comprehensive review." Journal of Pharmaceutical and Biomedical Analysis, 2018. [Link]
Validation & Comparative
comparing the efficacy of different reducing agents for 4-anilinopiperidine synthesis
Executive Summary
The synthesis of 4-anilinopiperidines is a cornerstone transformation in medicinal chemistry, serving as the scaffold for diverse opioids (e.g., fentanyl analogues), neurokinin antagonists, and antihistamines. The critical step in this synthesis is the reductive amination of N-protected-4-piperidones with aniline derivatives.
While historical protocols relied heavily on Sodium Cyanoborohydride (
Mechanistic Foundation: The Chemoselectivity Challenge
To select the correct reducing agent, one must understand the competition between direct reduction and reductive amination.
In the reaction between 4-piperidone (1) and aniline (2), an equilibrium exists between the ketone and the hemiaminal/imine (3). The goal is to reduce the iminium ion (4) to the amine (5) without reducing the starting ketone to the alcohol (6).
Pathway Visualization
Figure 1: The competitive landscape of reductive amination. Success depends on the reducing agent's ability to discriminate between the ketone and the iminium species.
Comparative Analysis of Reducing Agents
A. Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃)
The Gold Standard for Batch Synthesis
STAB is currently the preferred reagent for this transformation. Unlike
-
Mechanism: It coordinates with the oxygen of the ketone or the nitrogen of the imine to facilitate hydride transfer.
-
Advantages:
-
One-Pot Protocol: No need to pre-form the imine.
-
Chemoselectivity: Tolerates nitro, ester, and halide groups on the aniline ring.
-
Safety: No generation of toxic HCN or pH control required.
-
-
Limitations: Slower reaction rates with highly electron-deficient anilines.
B. Sodium Cyanoborohydride (NaBH₃CN)
The Historical Benchmark
Popularized by the Borch reduction, this reagent is effective at pH 6-7. However, its toxicity profile has largely relegated it to cases where STAB fails.
-
Mechanism: Requires acidic pH to protonate the imine (generating the iminium ion) for reduction.
-
Critical Flaw: Upon acidification or workup, it generates Hydrogen Cyanide (HCN) gas, posing severe safety risks.
-
Efficacy: Comparable yield to STAB but requires rigorous pH monitoring to prevent ketone reduction.
C. Sodium Borohydride (NaBH₄)
The Economic, Non-Selective Option
is a strong reducing agent. If mixed with ketone and amine directly, it will predominantly reduce the ketone to the alcohol.-
Process Requirement: Requires a two-step procedure.
-
Form Imine (often requiring dehydration via
or molecular sieves). -
Add
.
-
-
Use Case: Only recommended when cost is the sole driver and the synthetic chemist can validate complete imine formation prior to reduction.
D. Catalytic Hydrogenation (H₂ / Pd-C)
The Industrial Scale-Up Solution
For multi-kilogram synthesis, removing boron salts is tedious. Heterogeneous catalysis offers a cleaner workup.
-
Risk: Dehalogenation. If the aniline moiety contains Chlorine, Bromine, or Iodine, Pd-C will frequently cleave these bonds.
-
Selectivity: Can reduce nitro groups to amines, ruining the intended structure.
Performance Data Summary
The following data aggregates typical yields and parameters for the synthesis of N-Boc-4-(phenylamino)piperidine.
| Feature | NaBH(OAc)₃ (STAB) | NaBH₃CN | NaBH₄ (2-Step) | H₂ / Pd-C |
| Typical Yield | 85 - 96% | 70 - 85% | 50 - 75% | 80 - 95% |
| Selectivity | Excellent | Good | Poor (unless 2-step) | Moderate (FG dependent) |
| Reaction Time | 1 - 4 Hours | 12 - 24 Hours | 4 - 8 Hours | 6 - 12 Hours |
| Toxicity | Low | High (Cyanide) | Low | Low |
| Solvent System | DCE, DCM, THF | MeOH (pH 6) | MeOH/EtOH | EtOH/EtOAc |
| Atom Economy | Low (High MW waste) | Moderate | High | Excellent |
Validated Experimental Protocols
Protocol A: The "Standard" STAB Method (Recommended)
Best for: Research scale (mg to 100g), high functional group tolerance.
Reagents:
-
N-Boc-4-piperidone (1.0 equiv)
-
Aniline derivative (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (1.4 - 1.5 equiv)
-
Acetic Acid (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (0.2 M concentration)
Workflow:
-
Mixing: Charge a reaction vessel with N-Boc-4-piperidone and the aniline in DCE.
-
Catalysis: Add Acetic Acid. Stir for 10-15 minutes to initiate equilibrium.
-
Reduction: Add NaBH(OAc)₃ in one portion. (Note: Mild exotherm).
-
Monitoring: Stir at room temperature under
. Monitor via LC-MS for the disappearance of the ketone (M+Na peaks often visible). -
Quench: Quench with saturated aqueous
. -
Extraction: Extract with DCM (x3). Wash organics with brine, dry over
.
Why this works: The acetic acid catalyzes the formation of the iminium ion, which is then rapidly trapped by the STAB. The STAB is too bulky and electron-poor to reduce the ketone at a competitive rate.
Protocol B: The Titanium-Mediated Borohydride Method
Best for: Sterically hindered anilines or when STAB is unavailable.
Reagents:
-
Titanium(IV) isopropoxide (
) (1.2 equiv) -
Sodium Borohydride (
) (1.0 equiv)
Workflow:
-
Imine Formation: Mix ketone and aniline neat (solvent-free) or in minimal THF.
-
Dehydration: Add
dropwise. Stir for 1 hour. (The Ti acts as a Lewis acid and water scavenger, driving the equilibrium to the imine). -
Dilution: Dilute with dry Methanol.
-
Reduction: Cool to 0°C. Add
portion-wise. -
Workup (Critical): Quench with 1M NaOH or water. A heavy white precipitate (
) will form. Filter through Celite before extraction.
Decision Matrix: Selecting the Agent
Use the following logic flow to determine the optimal reagent for your specific substrate.
Figure 2: Strategic selection guide for reductive amination reagents based on substrate functionality and scale.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 38
comparative study of the biological activity of 1-Benzyl-4-(phenylamino)piperidine-4-methanol derivatives
This guide provides an in-depth comparative study of 1-Benzyl-4-(phenylamino)piperidine-4-methanol (often referred to as N-benzyl-4-anilino-4-hydroxymethylpiperidine) and its derivatives.
Executive Summary
1-Benzyl-4-(phenylamino)piperidine-4-methanol is a critical structural intermediate and pharmacological probe in the development of 4-substituted fentanyl analogs (e.g., carfentanil, sufentanil).
Unlike its potent N-phenethyl counterparts, the 1-benzyl derivatives typically exhibit significantly reduced or negligible opioid potency .[1] This unique property makes them invaluable as negative controls in Structure-Activity Relationship (SAR) studies and as safe surrogates for Molecular Imprinted Polymer (MIP) development.[1] This guide compares their biological activity against the "Gold Standard" N-phenethyl analogs to elucidate the molecular determinants of opioid receptor activation.
Chemical Profile & Structural Context
The molecule consists of a piperidine core substituted at the 1-position (benzyl) and 4-position (anilino and hydroxymethyl). It serves as a scaffold for synthesizing "4-substituted" fentanyls.[1]
| Feature | 1-Benzyl-4-(phenylamino)piperidine-4-methanol | Fentanyl (Standard) | Carfentanil (Potent Analog) |
| N-Substituent | Benzyl (Ph-CH₂-) | Phenethyl (Ph-CH₂-CH₂-) | Phenethyl (Ph-CH₂-CH₂-) |
| 4-Substituent | Hydroxymethyl (-CH₂OH) | Hydrogen (-H) | Carboxylate Ester (-COOMe) |
| Pharmacology | Inactive / Weak Partial Agonist | Potent Agonist | Super-Potent Agonist |
| Primary Use | Synthetic Intermediate / MIP Template | Analgesic / Anesthetic | Large Animal Sedative |
Comparative Biological Activity
The biological activity of this class is governed by two critical SAR switches: the N-substituent length and the 4-position polarity .
Receptor Binding Affinity (Mu-Opioid Receptor)
The N-benzyl group is sterically distinct from the N-phenethyl group required for optimal binding in the Mu-Opioid Receptor (MOR) hydrophobic pocket.
-
1-Benzyl Derivatives (The Topic):
-
Mechanism: The benzyl group is too short to reach the secondary hydrophobic binding site (T-site) in the MOR, which is critical for high-affinity anchoring.
-
Data Point: Benzylfentanyl (the 4-H analog) has a Ki of ~213 nM, approximately 200-fold weaker than fentanyl.[1] The addition of a polar 4-hydroxymethyl group further reduces affinity by introducing unfavorable desolvation penalties.
-
1-Phenethyl Derivatives (The Alternative):
-
Affinity: High (Ki < 2 nM).[1]
-
Mechanism: The phenethyl chain perfectly spans the distance to the T-site (Trp293 residue), locking the ligand in place.
-
Functional Potency (GTP S / cAMP Assays)
Functional assays measure the ability of the ligand to activate G-protein signaling downstream of the receptor.
| Compound Class | Derivative Type | EC50 (Potency) | Emax (Efficacy) | Interpretation |
| 1-Benzyl | Alcohol (Parent) | > 10,000 nM | < 20% | Inactive (No functional response) |
| 1-Benzyl | Ester (Propionyl) | ~ 5,000 nM | ~ 40% | Weak Partial Agonist |
| 1-Phenethyl | Alcohol (Simian) | ~ 50 nM | 85% | Potent Agonist |
| 1-Phenethyl | Ester (Ohmefentanyl) | 0.01 - 1 nM | 100% | Super-Agonist |
Critical Insight: The "methanol" (-CH₂OH) group itself is often a metabolic handle.[1] To achieve potency, it is usually converted into an ether (e.g., methoxymethyl in Sufentanil) or ester .[1] However, without the N-phenethyl switch, even these modifications fail to produce potent analgesia in the N-benzyl series.[1]
Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing why the 1-Benzyl derivative acts as an inactive precursor rather than a drug.
Figure 1: SAR Pathway illustrating the divergence between the inactive N-benzyl scaffold and the potent N-phenethyl opioid class.
Experimental Protocols
To validate the biological activity (or lack thereof) of these derivatives, the following standardized protocols are recommended.
Synthesis of the 4-Hydroxymethyl Scaffold
-
Reagents: 1-Benzyl-4-piperidone, Aniline, Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LAH).[1]
-
Workflow:
-
Imine Formation: React 1-benzyl-4-piperidone with aniline in the presence of mild acid to form the Schiff base.
-
Nitrile Addition: Add TMSCN to generate the 4-anilino-4-carbonitrile intermediate.
-
Hydrolysis & Reduction: Hydrolyze the nitrile to the carboxylic acid, then reduce with LAH in THF to yield 1-Benzyl-4-(phenylamino)piperidine-4-methanol .
-
In Vitro Binding Assay (Radioligand Displacement)
-
Objective: Determine Ki values to quantify receptor affinity.
-
Membrane Preparation: CHO-K1 cells stably expressing human Mu-Opioid Receptor (hMOR).[1]
-
Radioligand: [³H]-DAMGO (highly selective Mu agonist).[1]
-
Protocol:
-
Incubate cell membranes (50 µg protein) with [³H]-DAMGO (1 nM) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).
-
Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.[1]
-
Incubate for 60 mins at 25°C.
-
Terminate by rapid filtration through GF/B glass fiber filters.[1]
-
Measure radioactivity via liquid scintillation counting.[1]
-
-
Calculation:
(Cheng-Prusoff equation).[1]
In Vivo Tail-Flick Assay (Antinociception)
-
Objective: Assess analgesic potency (ED50).
-
Subjects: Male Swiss albino mice (20-25g).
-
Method:
-
Cut-off: 10-15 seconds to prevent tissue damage.[1]
-
Expected Result: 1-Benzyl derivatives typically show no significant increase in latency compared to vehicle control, confirming lack of central opioid activity.[1]
References
-
Vardanyan, R. S., & Hruby, V. J. (2014).[1][3] Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry.
-
DEA Diversion Control Division. (2020).[1] Control of Benzylfentanyl and Thenylfentanyl as List I Chemicals. Federal Register.
-
Mićović, I. V., et al. (2000).[1][4][5] The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl. Bioorganic & Medicinal Chemistry Letters.
-
Bagley, J. R., et al. (1989).[1] New 4-(heteroanilido)piperidines, structurally related to the pure opioid agonist fentanyl.[1] Journal of Medicinal Chemistry.
-
Reisfield, M. D., et al. (2023).[6] Benzylfentanyl as a Surrogate Template for Fentanyl-Selective Imprinted Polymers. Polymers.
Sources
- 1. Benzylfentanyl - Wikipedia [en.wikipedia.org]
- 2. N-(1-Benzyl-4-piperidyl)-N-phenylpropanamide | C21H26N2O | CID 252141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The synthesis and preliminary pharmacological evaluation of 4-methyl fentanyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics | MDPI [mdpi.com]
Technical Guide: Validation of Receptor Binding Specificity for Novel Piperidine Ligands
Executive Summary
Objective: To validate the binding specificity of a novel high-affinity piperidine ligand using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay, compared against traditional Radioligand Binding (Filtration) and Surface Plasmon Resonance (SPR).
The Challenge: Piperidine scaffolds are pharmacologically privileged but often exhibit high lipophilicity (
The Solution: This guide details the validation of a No-Wash TR-FRET Assay . By eliminating separation steps, we preserve equilibrium conditions, ensuring that the measured specificity reflects true thermodynamic affinity rather than methodological artifacts.
Comparative Analysis: TR-FRET vs. Alternatives
The following table contrasts the performance of the optimized TR-FRET assay against the industry "Gold Standard" (Radioligand Filtration) and the kinetic alternative (SPR).
| Feature | TR-FRET (Recommended) | Radioligand Filtration (³H/¹²⁵I) | SPR (Biacore/Octet) |
| Equilibrium State | True Equilibrium (Homogeneous, no wash) | Pseudo-Equilibrium (Wash steps disturbs | Dynamic (Flow-based) |
| Specificity Resolution | High (Ratiometric signal cancels interference) | Medium (High NSB on filters masks low-affinity off-targets) | High (Real-time binding profiles) |
| Lipophilic Ligand Suitability | Excellent (No filter binding artifacts) | Poor (High NSB to glass fiber) | Good (Requires solubility optimization) |
| Throughput | Ultra-High (384/1536-well) | Low/Medium (96-well) | Low (Serial injection) |
| Z' Factor (Robustness) | Typically > 0.7 | Typically 0.4 – 0.6 | N/A (Kinetic parameters) |
| Waste Stream | Standard Chemical | Radioactive (Costly disposal) | Standard Chemical |
Expert Insight: Why TR-FRET for Piperidines?
Piperidine ligands often display "sticky" pharmacology. In filtration assays, the hydrophobic nature of the piperidine ring causes it to adhere to the PEI-treated glass filters used to trap membranes. This results in a high "noise" floor (NSB). TR-FRET utilizes a ratiometric readout (Acceptor emission / Donor emission) which inherently corrects for well-to-well variability and compound autofluorescence, a common issue with synthetic organic scaffolds.
Experimental Protocol: TR-FRET Specificity Validation
Scope: This protocol validates the specificity of the novel piperidine ("Ligand-X") by competing it against a known reference tracer for the target receptor (e.g., Sigma-1 or Dopamine D2).
A. Reagents & Setup
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM
, 1 mM EDTA, 0.1% BSA (Critical for blocking piperidine NSB). -
Membranes: CHO-K1 membranes overexpressing the Target Receptor (
pmol/mg). -
Tracer: Fluorescently labeled reference ligand (Acceptor, e.g., Red-labeled).
-
Detection: Terbium-cryptate labeled anti-receptor antibody or Tag-lite® system (Donor).
B. Workflow Diagram
Figure 1: Step-by-step workflow for the homogeneous TR-FRET competition assay. Note the absence of wash steps.
C. Step-by-Step Procedure
-
Preparation: Thaw membranes and dilute in Assay Buffer to working concentration (e.g., 5 µ g/well ).
-
Dispensing:
-
Add 5 µL of Ligand-X (11-point serial dilution, starting at 10 µM).
-
Add 5 µL of Receptor Membranes pre-mixed with Tb-Donor .
-
Add 5 µL of Fluorescent Tracer (at
concentration).
-
-
Controls (Self-Validating System):
-
Total Binding (TB): Buffer + Tracer + Membranes (No Ligand-X).
-
Non-Specific Binding (NSB): Excess unlabeled reference antagonist (10 µM) + Tracer + Membranes.
-
Mock Transfected Control: Use Parental CHO-K1 membranes to confirm signal is receptor-mediated.
-
-
Incubation: Cover plate and incubate for 90 minutes at room temperature (dark).
-
Detection: Measure Time-Resolved Fluorescence on a compatible reader (e.g., PHERAstar, EnVision).
-
Delay: 60 µs (removes short-lived background fluorescence).
-
Integration: 400 µs.
-
Data Analysis & Specificity Interpretation
A. The Ratiometric Calculation
Calculate the TR-FRET Ratio for every well to normalize the data:
B. Determining Affinity ( )
Convert the
-
[L]: Concentration of Fluorescent Tracer used.
- : Dissociation constant of the Tracer (determined previously via Saturation Binding).
Critical Validation Note: The Cheng-Prusoff equation assumes competitive binding and non-depletion of the ligand. If your receptor concentration is high (
C. Specificity Panel Results (Example Data)
To validate specificity, Ligand-X is run against a panel of structurally related receptors.
| Target Receptor | Ligand-X | Selectivity Ratio (Target / Off-Target) | Interpretation |
| Target (e.g., Sigma-1) | 4.2 | 1.0 | High Affinity (Primary) |
| Off-Target A (e.g., 5-HT2A) | > 10,000 | > 2,300x | No Cross-Reactivity |
| Off-Target B (e.g., D2) | 850 | 202x | Weak Interaction |
| Off-Target C (e.g., NMDA) | > 10,000 | > 2,300x | No Cross-Reactivity |
D. Mechanism of Action Visualization
Figure 2: Mechanistic principle. The Novel Piperidine competes with the Tracer. Successful binding results in a loss of FRET signal (decrease in 665/620 ratio).
Validation Criteria (Go/No-Go)
For the assay to be considered "Validated" for Specificity screening, it must meet these metrics:
-
Z-Factor > 0.5: Ensures the separation between Total Binding and Non-Specific Binding is statistically significant.
-
Hill Slope (nH) ≈ -1.0: A slope significantly different from -1.0 (e.g., -2.0 or -0.5) indicates cooperativity, aggregation, or non-specific physicochemical effects (common with lipophilic piperidines).
-
Reference Concordance: The assay must reproduce the
of a known standard (e.g., Haloperidol) within 3-fold of literature values.
References
-
FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[3][4] [Link]
-
Auld, D. S., et al. (2012).[5] Receptor Binding Assays for HTS and Drug Discovery.[5][6][7][8][9][10] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[10] [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (
) and the concentration of inhibitor which causes 50 per cent inhibition ( ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link] -
Cai, D., et al. (2018). A TR-FRET approach to measure the kinetics of ligand-receptor binding.[9][11][12][13] BMG Labtech Application Note. [Link]
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. biokin.com [biokin.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
comparing the cost-effectiveness of different synthetic pathways to 1-Benzyl-4-(phenylamino)piperidine-4-methanol
This guide provides an in-depth technical comparison of synthetic pathways to 1-Benzyl-4-(phenylamino)piperidine-4-methanol (CAS 61086-04-2).[1] This molecule is a critical intermediate and reference standard in the synthesis and impurity profiling of 4-substituted piperidine opioids (e.g., Carfentanil analogues).
Legal & Safety Disclaimer
WARNING: The chemical compound discussed (1-Benzyl-4-(phenylamino)piperidine-4-methanol) is a structural analogue of controlled substance precursors.[1] This guide is intended strictly for licensed pharmaceutical researchers, forensic scientists, and drug development professionals .
Executive Summary
The synthesis of 1-Benzyl-4-(phenylamino)piperidine-4-methanol generally proceeds via the construction of the quaternary carbon center at the piperidine 4-position. The most cost-effective and scalable route is the Red-Al Reduction of the Methyl Ester , which offers superior safety profiles and yields compared to the traditional LiAlH₄ Reduction of the Carboxylic Acid .
| Metric | Route A: Red-Al Reduction (Recommended) | Route B: LiAlH₄ Reduction | Route C: DIBAL-H Reduction |
| Precursor | Methyl ester derivative | Carboxylic acid derivative | Nitrile derivative |
| Reagent Cost | Moderate (Red-Al) | High (LiAlH₄) | High (DIBAL-H) |
| Scalability | High (Liquid handling) | Low (Solid handling/Slurries) | Moderate (Cryogenic needed) |
| Safety | Moderate (Toluene solution) | Low (Pyrophoric solid) | Low (Pyrophoric liquid) |
| Yield | 95-98% | 85-90% | Variable |
Pathway Analysis & Protocols
The Common Upstream Pathway (The "Strecker" Core)
All viable pathways share a common origin: the construction of the 4-amino-4-cyano core from 1-Benzyl-4-piperidone . This step establishes the quaternary center required for the target methanol group.[1]
-
Step 1: Condensation of 1-Benzyl-4-piperidone with Aniline.[1][2]
-
Step 2: Addition of Cyanide source (TMSCN or NaCN) to form the Aminonitrile .[1]
-
Step 3: Hydrolysis of the nitrile to the Amide or Acid .[1]
Route A: Red-Al Reduction of the Methyl Ester (The Industrial Standard)
This pathway is preferred for process chemistry due to the thermal stability of Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) and its solubility in aromatic solvents.[1]
Mechanism: The methyl ester is formed from the acid (via MeOH/H₂SO₄).[1] Red-Al attacks the carbonyl carbon, proceeding through an aldehyde intermediate to the primary alcohol.
Protocol:
-
Preparation: Charge a reactor with Methyl 4-(phenylamino)-1-benzyl-4-piperidinecarboxylate (1.0 eq) and anhydrous Toluene (5-10 volumes).
-
Addition: inert the system with N₂. Add Red-Al (65-70% in toluene, 3.0 eq) dropwise at 20-30°C . Note: Exothermic reaction; control addition rate to maintain temp <40°C.
-
Reaction: Stir at ambient temperature for 2–4 hours. Monitor by HPLC/TLC.[1]
-
Quench: Cool to 0-5°C. Slowly add 5% NaOH (aq) to hydrolyze aluminum salts.
-
Workup: Separate the organic layer.[1][3] Wash with brine.[1][3][4] Dry over Na₂SO₄ and concentrate in vacuo.
-
Purification: The product often yields as a viscous oil or low-melting solid (mp 68-70°C) requiring minimal purification.[1]
Cost-Effectiveness Analysis:
-
Pros: Red-Al is non-pyrophoric in air compared to LiAlH₄.[1] The reaction runs at ambient temperature, saving energy costs.[1] High atom economy.[1]
-
Cons: Red-Al byproducts (methoxyethanol) require careful waste disposal.[1]
Route B: LiAlH₄ Reduction of the Carboxylic Acid (The Laboratory Standard)
Historically used in academic settings, this route reduces the free carboxylic acid directly.
Protocol:
-
Preparation: Suspend LiAlH₄ (Lithium Aluminum Hydride, 4.0 eq) in anhydrous THF at 0°C under Argon.
-
Addition: Add 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid (solid or THF slurry) portion-wise.
-
Reflux: Heat to reflux (66°C) for 6–12 hours to ensure complete reduction of the sterically hindered acid.
-
Fieser Quench: Cool to 0°C. Add water (1x), 15% NaOH (1x), and water (3x) sequentially to precipitate granular aluminum salts.
-
Filtration: Filter solids (often difficult due to clogging).[1] Concentrate filtrate.[1]
Cost-Effectiveness Analysis:
-
Pros: Bypasses the esterification step (Acid → Alcohol directly).[1]
-
Cons: LiAlH₄ is expensive and dangerous on scale (Class 4.3 Dangerous When Wet).[1] Filtration of aluminum salts causes yield loss.[1]
Visualizing the Synthetic Logic
The following diagram illustrates the divergence from the common piperidone precursor to the target methanol via the two primary routes.
Caption: Divergent synthesis map showing the high-yield Ester/Red-Al pathway (Green) versus the direct Acid/LiAlH₄ pathway (Red).
Detailed Cost & Performance Metrics
| Parameter | Route A (Red-Al / Ester) | Route B (LiAlH₄ / Acid) |
| Overall Yield | ~65% (from Piperidone) | ~50% (from Piperidone) |
| Reagent Cost (per kg) | Low ( | High ($300+/kg LiAlH₄ solid) |
| Solvent Requirements | Toluene (Cheap, recoverable) | THF (Expensive, peroxide risk) |
| Impurity Profile | Clean (Main impurity: Benzyl alcohol) | Complex (Incomplete reduction products) |
| Throughput | High (24h cycle time) | Low (48h+ cycle time due to workup) |
Expert Recommendation
For drug development and reference standard synthesis , Route A is the superior choice.[1]
-
Purification: The ester intermediate is easier to purify (crystallization or distillation) than the zwitterionic carboxylic acid, ensuring a cleaner starting point for the final reduction.[1]
-
Control: The Red-Al reduction is kinetically easier to control, minimizing the risk of over-reduction (cleaving the benzyl group) or ring-opening side reactions.[1]
References
-
Synthesis of 4-substituted piperidines (Carfentanil precursors)
-
Red-Al vs LiAlH4 Performance
-
Fentanyl Analogue Precursor Chemistry
-
Chemical Identity & Properties
Sources
- 1. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dea.gov [dea.gov]
- 3. 1-benzyl-4-(phenylamino)piperidine-4-methanol synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 5. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 6. 1-Benzyl-4-(phenylamino)piperidine-4-methanol | SIELC Technologies [sielc.com]
- 7. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [amp.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 1-benzyl-4-(phenylamino)piperidine-4-methanol | 61086-04-2 [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
